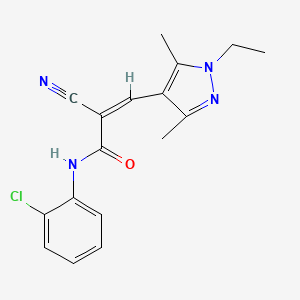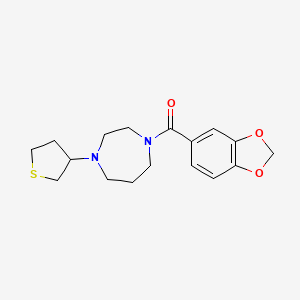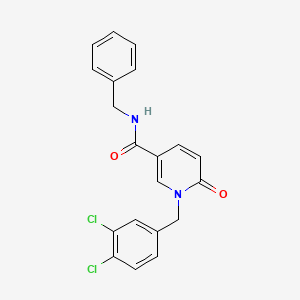![molecular formula C12H12ClNO6S B2498037 1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate CAS No. 71880-05-2](/img/structure/B2498037.png)
1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate is a chemical compound with the molecular formula C12H12ClNO6S and a molecular weight of 333.74 g/mol . This compound is known for its unique structure, which includes a benzenesulfonyl group attached to a pyridinium ion, and is often used in various chemical reactions and research applications.
Preparation Methods
The synthesis of 1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate typically involves the reaction of benzenesulfonyl chloride with pyridine in the presence of a suitable base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Base: Common bases used include triethylamine or pyridine itself.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzenesulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles like amines, thiols, and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which 1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets and pathways. The benzenesulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The pyridinium ion can also interact with nucleic acids and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate can be compared with other similar compounds, such as:
Benzenesulfonyl chloride: A precursor in the synthesis of this compound.
Pyridine: The base structure to which the benzenesulfonyl group is attached.
Other sulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the benzenesulfonyl group and the pyridinium ion, leading to distinct chemical and biological activities .
Properties
IUPAC Name |
1-(benzenesulfonylmethyl)pyridin-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO2S.ClHO4/c14-16(15,12-7-3-1-4-8-12)11-13-9-5-2-6-10-13;2-1(3,4)5/h1-10H,11H2;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBNCJYSLNYAJN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Diphenylphosphinyl)methyl]pyridine](/img/structure/B2497956.png)



![4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2497965.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2497969.png)


![2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2497974.png)
![2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2497975.png)


